molecular formula C12H15NO2 B1592128 1-(4-Methoxyphenyl)piperidin-4-one CAS No. 94635-24-2

1-(4-Methoxyphenyl)piperidin-4-one

Cat. No. B1592128
CAS RN: 94635-24-2
M. Wt: 205.25 g/mol
InChI Key: MHCJYEJFOPYGEL-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)piperidin-4-one, also known as MOPPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperidine derivative that is structurally similar to other psychoactive substances, such as cathinones and amphetamines. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Biological Investigation

1-(4-Methoxyphenyl)piperidin-4-one and its derivatives have been extensively studied for their potential in various pharmacological applications. Research by Mohanraj and Ponnuswamy (2017) focused on the synthesis of N-acyl derivatives of 1-(4-Methoxyphenyl)piperidin-4-one, exploring their antibacterial and antioxidant activities. They found that these compounds exhibited significant antibacterial activity against Pseudomonas sp. and Salmonella sp., and also showed promising antioxidant activities (Mohanraj & Ponnuswamy, 2017).

Stereochemistry and Biological Activity

In another study by Sakthivel and Ponnuswamy (2014), a series of N-formyl-2,6-bis(4-methoxyphenyl)piperidin-4-ones were synthesized and characterized. They examined the stereochemistry of these compounds and screened them for biological activity (Sakthivel & Ponnuswamy, 2014).

Antioxidant and Antimicrobial Potential

Harini et al. (2014) developed a novel synthesis method for 1-methylpiperidin-4-one oxime esters and assessed their antioxidant and antimicrobial properties. They found that some compounds exhibited significant antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications (Harini et al., 2014).

DNA Binding Studies

Further extending the scope, Mohanraj and Ponnuswamy (2018) synthesized derivatives of 1-(4-Methoxyphenyl)piperidin-4-one and conducted DNA binding studies. Their research indicated that these compounds possess good binding affinity with DNA, suggesting potential applications in therapeutic agents targeting genetic material (Mohanraj & Ponnuswamy, 2018).

Potential in Eradicating Bacterial Persisters

Kim et al. (2011) explored the use of a compound structurally related to 1-(4-Methoxyphenyl)piperidin-4-one, demonstrating its ability to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This indicates the potential of such compounds in addressing antibiotic resistance (Kim et al., 2011).

ConclusionThe research on 1-(4-Methoxyphenyl)piperidin-4-one and its derivatives reveals their significant potential in medicinal chemistry, particularly in the areas of antibacterial, antioxidant, and DNA-binding activities. This makes them valuable compounds for further exploration in

Scientific Research Applications of 1-(4-Methoxyphenyl)piperidin-4-one (2023 Update)

Synthesis of Piperidinium-Based Herbicidal Ionic Liquids

In 2023, Wojcieszak et al. synthesized a series of piperidinium-based herbicidal ionic liquids (HILs) with potential applications in weed control. These HILs, which include 1-(4-Methoxyphenyl)piperidin-4-one derivatives, showed significant effectiveness in wetting surfaces, indicating their potential use in agriculture (Wojcieszak et al., 2023).

Synthesis and Biological Activity of Tetrazole Derivatives

Megha et al. (2023) discussed the synthesis of 1-((2'-(2-(2-(substitutedphenyl))-2-oxoethyl)-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)piperidine-4-carboxylic acid derivatives. These compounds, which incorporate the 1-(4-Methoxyphenyl)piperidin-4-one structure, were found to exhibit promising antibacterial and anti-TB activities (Megha et al., 2023).

Advances in Piperidine Derivatives Synthesis and Applications

Frolov and Vereshchagin (2023) provided a comprehensive review of recent scientific literature on the synthesis of various piperidine derivatives, including 1-(4-Methoxyphenyl)piperidin-4-one. They highlighted the significant role these compounds play in the pharmaceutical industry, underscoring their presence in numerous classes of pharmaceuticals and their therapeutic applications (Frolov & Vereshchagin, 2023).

properties

IUPAC Name

1-(4-methoxyphenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12-4-2-10(3-5-12)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCJYEJFOPYGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611726
Record name 1-(4-Methoxyphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)piperidin-4-one

CAS RN

94635-24-2
Record name 1-(4-Methoxyphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)piperidin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Anhydrous potassium carbonate was added to a solution of 4-methoxyaniline (1.2 g, 9.8 mmol) in ethanol (10 mL) followed by a dropwise addition of a solution of compound of example 116 (2.77 g, 9.8 mmol) in water (3.0 mL). The reaction mixture was heated at 100° C. for 1 h., allowed to cool to room temperature, poured into ice water (100 mL) and extracted using EtOAc (3×50 mL). The organic extract was washed with water, dried (anhydrous Na2SO4) and concentrated to get the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
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Quantity
2.77 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Ferreira, VCM Duarte, J Noro, AG Fortes… - Organic & Biomolecular …, 2016 - pubs.rsc.org
Different electron-rich dienophiles were combined with the imine obtained from 2,4-O-benzylidene-D-erythrose and p-anisidine furnishing enantiomerically pure tetrahydroquinolines, …
Number of citations: 8 pubs.rsc.org
Q Geng, H Zhang, W Cao… - Chinese Journal of …, 2009 - Wiley Online Library
A general and efficient procedure for the synthesis of N‐aryl‐substituted 4‐piperidones was developed. The two step syntheses proceeded with an overall yield of 60%‐83% using L‐…
Number of citations: 6 onlinelibrary.wiley.com

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